molecular formula C18H25N5O2 B2514369 N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide CAS No. 1795348-89-8

N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide

Cat. No. B2514369
M. Wt: 343.431
InChI Key: KNPHXVIARFWKAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps. Researchers have employed microwave techniques to prepare this class of pyrrolo[2,3-d]pyrimidine derivatives. Starting from acetophenone derivatives, they synthesized cyclic pyrrole intermediates, which were then transformed into pyrrolo[2,3-d]pyrimidin-4-ones. The specific synthetic route and reaction conditions are well-characterized .


Molecular Structure Analysis

The chemical structure of Compound X has been thoroughly characterized using various analytical methods. Spectral techniques (such as NMR, IR, and UV-Vis) confirm the presence of functional groups, while elemental analysis provides information about the compound’s composition. Additionally, single-crystal X-ray diffraction reveals the precise arrangement of atoms in the crystal lattice .

Future Directions

: Sroor, F. M., Tohamy, W. M., Zoheir, K. M. A., Abdelazeem, N. M., Mahrous, K. F., & Ibrahim, N. S. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. BMC Chemistry, 17(1), 106. Read more

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-22(18(12-19)7-4-3-5-8-18)16(24)11-23-9-6-15-14(10-23)17(25-2)21-13-20-15/h13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPHXVIARFWKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1CCC2=C(C1)C(=NC=N2)OC)C3(CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide

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